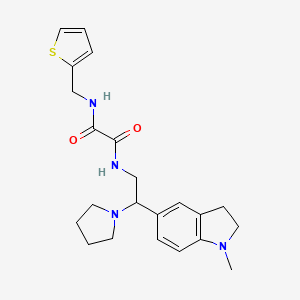

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

CAS No.: 921923-73-1

Cat. No.: VC5161774

Molecular Formula: C22H28N4O2S

Molecular Weight: 412.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921923-73-1 |

|---|---|

| Molecular Formula | C22H28N4O2S |

| Molecular Weight | 412.55 |

| IUPAC Name | N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |

| Standard InChI | InChI=1S/C22H28N4O2S/c1-25-11-8-17-13-16(6-7-19(17)25)20(26-9-2-3-10-26)15-24-22(28)21(27)23-14-18-5-4-12-29-18/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,23,27)(H,24,28) |

| Standard InChI Key | HNIPLZOFCRQNKO-UHFFFAOYSA-N |

| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCCC4 |

Introduction

Pharmaceutical Relevance

Compounds with similar frameworks are often investigated for:

-

Antiviral Activity: Indole derivatives are known for their antiviral properties, particularly against influenza and other RNA viruses .

-

Anticancer Potential: Heterocyclic compounds containing sulfur (e.g., thiophene) have demonstrated efficacy in inhibiting tumor growth by interacting with cellular enzymes .

-

Anti-inflammatory Effects: Pyrrolidine derivatives have been studied for their ability to inhibit inflammatory pathways like COX or LOX enzymes .

Molecular Docking Studies

The combination of indole, pyrrolidine, and thiophene moieties suggests potential for high-affinity binding to protein targets through hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are critical in drug design for targeting enzymes or receptors.

Synthesis Pathways

The synthesis of such a compound typically involves:

-

Stepwise Assembly:

-

Formation of the oxalamide backbone by reacting oxalyl chloride with amines.

-

Introduction of the indole and pyrrolidine groups through nucleophilic substitution or coupling reactions.

-

-

Functionalization:

-

Methylation of the indole nitrogen.

-

Thiophenylmethyl substitution through alkylation or reductive amination.

-

These steps require precise control of reaction conditions to ensure regioselectivity and yield optimization.

In Vitro Studies

Preliminary studies on similar compounds often include:

-

Cytotoxicity assays against cancer cell lines.

-

Enzyme inhibition assays (e.g., COX, LOX).

-

Antiviral efficacy tests using viral polymerase inhibitors .

In Silico Predictions

Drug-likeness parameters (e.g., Lipinski's Rule of Five) can be evaluated using tools like SwissADME or molecular docking studies to predict binding affinity and pharmacokinetics.

Research Significance

This compound’s unique combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry:

-

The indole group is widely recognized for its role in bioactivity.

-

The thiophene moiety introduces electron-rich aromaticity, enhancing binding interactions.

-

The pyrrolidine ring provides conformational flexibility.

Future studies should focus on optimizing its pharmacological profile through structural modifications and comprehensive biological testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume